molecular formula C13H13NO3S B253207 N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide

N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide

Cat. No. B253207
M. Wt: 263.31 g/mol
InChI Key: ACIPGUONEYXIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide, also known as sulfo-NHS, is a common reagent used in biochemistry and molecular biology. This compound is widely used in the synthesis of peptides and proteins, as well as in the labeling of biomolecules. Sulfo-NHS is a water-soluble compound that reacts with primary amines to form stable amide bonds.

Mechanism of Action

Sulfo-NHS reacts with primary amines to form stable amide bonds. The reaction proceeds under mild conditions and does not require any special reagents or catalysts. The reaction is highly selective and does not react with other functional groups commonly found in biomolecules. The resulting amide bond is stable and does not hydrolyze under physiological conditions.
Biochemical and Physiological Effects:
Sulfo-NHS does not have any direct biochemical or physiological effects, as it is a reagent used in biochemical and molecular biology experiments. However, the use of N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide in the labeling of biomolecules and the synthesis of peptides and proteins can have significant implications for the study of biological systems.

Advantages and Limitations for Lab Experiments

Sulfo-NHS is a widely used reagent in biochemistry and molecular biology experiments. It has several advantages, including its high selectivity for primary amines, mild reaction conditions, and stability of the resulting amide bond. However, there are also some limitations to its use. Sulfo-NHS can react with other nucleophiles, such as thiols and hydroxyl groups, under certain conditions. Additionally, the use of N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide in the labeling of biomolecules can affect their biological activity and function.

Future Directions

There are several future directions for the use of N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide in biochemical and molecular biology experiments. One area of research is the development of new labeling techniques that use N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide to label specific amino acids in proteins. Another area of research is the use of N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide in the synthesis of novel peptides and proteins with unique properties. Additionally, the use of N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide in the preparation of protein conjugates for use in immunoassays and other biochemical assays is an active area of research. Overall, the use of N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide in biochemical and molecular biology experiments is likely to continue to grow in the future.

Synthesis Methods

Sulfo-NHS is synthesized by reacting N-hydroxysuccinimide (NHS) with 3-hydroxybenzenesulfonic acid and 3-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide is well-established and has been extensively studied in the literature.

Scientific Research Applications

Sulfo-NHS is commonly used in the field of biochemistry and molecular biology. It is used in the labeling of biomolecules, such as proteins and antibodies, for fluorescence microscopy, flow cytometry, and other imaging techniques. Sulfo-NHS is also used in the synthesis of peptides and proteins, where it is used to activate carboxylic acid groups for peptide bond formation. Additionally, N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide is used in the preparation of protein conjugates for use in immunoassays and other biochemical assays.

properties

Product Name

N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C13H13NO3S/c1-10-4-2-7-13(8-10)18(16,17)14-11-5-3-6-12(15)9-11/h2-9,14-15H,1H3

InChI Key

ACIPGUONEYXIOT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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